4-Trifluoromethoxycinnamonitrile
Description
4-Trifluoromethoxycinnamonitrile is a fluorinated aromatic compound characterized by a nitrile (-C≡N) functional group and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the cinnamyl backbone. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H |
InChI Key |
WZUSKVBYPYISLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 4-Trifluoromethoxycinnamonitrile and related compounds based on the provided evidence:
Key Structural and Functional Differences:
Functional Groups: 4-Trifluoromethoxycinnamonitrile’s nitrile group contrasts with the amide in 4-(trifluoromethyl)cinnamamide and the sulfonyl chloride in 4-(trifluoromethoxy)phenylmethanesulfonyl chloride . The nitrile group offers distinct reactivity, such as participation in click chemistry or palladium-catalyzed couplings.
Physicochemical Properties: The hydrochloride salt of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline improves water solubility, whereas 4-Trifluoromethoxycinnamonitrile’s nitrile group may reduce polarity, favoring lipid membrane penetration. Phenol, 4-(trifluoromethoxy) lacks the extended conjugation of cinnamonitrile derivatives, limiting its utility in applications requiring planar aromatic systems.
Applications: Sulfonyl chloride derivatives are pivotal in synthesizing sulfonamide drugs, while nitrile-containing compounds like 4-Trifluoromethoxycinnamonitrile could serve as precursors for heterocyclic scaffolds (e.g., triazoles or tetrazoles). The amide group in 4-(trifluoromethyl)cinnamamide makes it suitable for hydrogen bonding in biochemical assays, unlike the nitrile’s non-polar character.
Research Findings and Trends
- Thermodynamic Stability: Trifluoromethoxy-substituted aromatics often exhibit higher thermal stability than their non-fluorinated counterparts, as seen in phenol derivatives .
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